Spinosyn J

Catalog No.
S655773
CAS No.
M.F
C40H63NO10
M. Wt
717.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinosyn J

Product Name

Spinosyn J

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C40H63NO10

Molecular Weight

717.9 g/mol

InChI

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)37(44)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39-,40+/m1/s1

InChI Key

IHGXGNJRCONUAC-WNTSOVQUSA-N

Synonyms

spinosyn J, spinosyn-J

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Spinosyn J is a macrolide.

Spinosyn J is a polyketide-derived macrolide insecticide produced via fermentation by the soil bacterium *Saccharopolyspora spinosa*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIRSYqwBA0ISk0mcMdq5yrSqrPIfqtZh9c48XlZDwLPYPJHbnHE-BkpT8Pqwj4lUNYKX-SpNFS_CdGXQ3O0_2JQcoEeL2u_Urcurf2Mw1-mkSeb5P0rQ_DiqhqAFj9JU05t-KnBLGXGhA8gvLLQp6JJ8Cc4BF2-Bux0qTO6sWS)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3zsjUgJicf-SlnnLUom0ZuXp5ssdBPcAVs-RlbwcrtByg_WhbeEer_b-H0V02Hr65ZsegX7izYAIYTHuuE0OBgFYlCdh_RwgNeVQ5AhNq0ag6YbfNvto3vIcr0yWY1xz2k53SxclKjrbuSrZhWPeJMmjl_vW1zEEbEzTweKSEO5_HeCuD7F0z4Q%3D%3D)] It is a member of the spinosyn family, which acts on the nervous system of target insects by disrupting nicotinic acetylcholine receptors through a novel mechanism of action.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXUX0ZDAVfyURfowMvJev6P9c3MaPLeBUa24MAxH2vAQsHszvpOq4mupXYp9N7H_S1kVopL-iJBVx91rNz5L3k5wa0jr30qv16AEIAlA5oS_saOD6lVchmRez7nRck6cxfWuLq1TQVlQGOBwndC_XJw-rGQB7QhcyWQHwoweq_IgXZb_Y5KQ%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcWf884nj-EtUKgu_3z0A-b-btpdwQChjLlYilypsae9tfIZPd6bvTUTyZsz5oq0LcFh7mlGZHo7UoMX6Q0bEfDMW5zog3-ufwxAFNSKhdZsNDUcpKIeR-2NJjEzJUj6vkKLvL)] While structurally related to the main components of the first-generation insecticide Spinosad (Spinosyns A and D), Spinosyn J is distinguished by specific functional groups that make it a critical and non-interchangeable precursor for the semi-synthesis of more advanced insecticidal agents.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY9t3rKZH6AWBG_IZn1fP9lbgbej2Rv6W87rgHJ-u_2Wu0AE9GMWVkGzi9I5jw66_aUUG1sDjwMfG09MILfzZtODyhdHlwzdUDma-R7oABiMnD4DWoSMhtpznJ_UMhoZnK)]

References

Substituting Spinosyn J with its close analog Spinosyn A or with the crude Spinosad mixture (Spinosyns A and D) is chemically and commercially unviable for advanced applications. The primary structural difference—a hydroxyl group at the 3'-position of the rhamnose sugar in Spinosyn J versus a methoxy group in Spinosyn A—is not a minor variation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIRSYqwBA0ISk0mcMdq5yrSqrPIfqtZh9c48XlZDwLPYPJHbnHE-BkpT8Pqwj4lUNYKX-SpNFS_CdGXQ3O0_2JQcoEeL2u_Urcurf2Mw1-mkSeb5P0rQ_DiqhqAFj9JU05t-KnBLGXGhA8gvLLQp6JJ8Cc4BF2-Bux0qTO6sWS)] This hydroxyl group serves as an essential chemical handle for the specific semi-synthetic modifications required to produce second-generation spinosoids like Spinetoram.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3zsjUgJicf-SlnnLUom0ZuXp5ssdBPcAVs-RlbwcrtByg_WhbeEer_b-H0V02Hr65ZsegX7izYAIYTHuuE0OBgFYlCdh_RwgNeVQ5AhNq0ag6YbfNvto3vIcr0yWY1xz2k53SxclKjrbuSrZhWPeJMmjl_vW1zEEbEzTweKSEO5_HeCuD7F0z4Q%3D%3D)] Using Spinosyn A or Spinosad would require additional, inefficient demethylation steps, fundamentally altering the synthesis route and making them unsuitable as direct precursors. Therefore, for manufacturing or research involving Spinetoram and related derivatives, procuring the isolated Spinosyn J is a prerequisite.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcWf884nj-EtUKgu_3z0A-b-btpdwQChjLlYilypsae9tfIZPd6bvTUTyZsz5oq0LcFh7mlGZHo7UoMX6Q0bEfDMW5zog3-ufwxAFNSKhdZsNDUcpKIeR-2NJjEzJUj6vkKLvL)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3zsjUgJicf-SlnnLUom0ZuXp5ssdBPcAVs-RlbwcrtByg_WhbeEer_b-H0V02Hr65ZsegX7izYAIYTHuuE0OBgFYlCdh_RwgNeVQ5AhNq0ag6YbfNvto3vIcr0yWY1xz2k53SxclKjrbuSrZhWPeJMmjl_vW1zEEbEzTweKSEO5_HeCuD7F0z4Q%3D%3D)]

Essential Precursor for High-Potency Spinetoram Insecticide

Spinosyn J is the required starting material for the semi-synthesis of Spinetoram-J, the major component of the second-generation insecticide Spinetoram.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIRSYqwBA0ISk0mcMdq5yrSqrPIfqtZh9c48XlZDwLPYPJHbnHE-BkpT8Pqwj4lUNYKX-SpNFS_CdGXQ3O0_2JQcoEeL2u_Urcurf2Mw1-mkSeb5P0rQ_DiqhqAFj9JU05t-KnBLGXGhA8gvLLQp6JJ8Cc4BF2-Bux0qTO6sWS)] Fermentation processes for Spinetoram production are specifically optimized using mutated strains of *S. spinosa* to yield Spinosyns J and L, explicitly avoiding the production of Spinosyns A and D.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3zsjUgJicf-SlnnLUom0ZuXp5ssdBPcAVs-RlbwcrtByg_WhbeEer_b-H0V02Hr65ZsegX7izYAIYTHuuE0OBgFYlCdh_RwgNeVQ5AhNq0ag6YbfNvto3vIcr0yWY1xz2k53SxclKjrbuSrZhWPeJMmjl_vW1zEEbEzTweKSEO5_HeCuD7F0z4Q%3D%3D)] This targeted biosynthesis underscores that Spinosyns A and D are not viable substitutes in this established industrial synthesis pathway.

Evidence DimensionSuitability as a semi-synthetic precursor
Target Compound DataRequired natural precursor for Spinetoram-J synthesis.
Comparator Or BaselineSpinosyn A / Spinosad: Not used as precursors for Spinetoram; different fermentation process required.
Quantified DifferenceQualitatively distinct requirement; Spinosyn A/D are unsuitable for the direct synthesis pathway.
ConditionsIndustrial semi-synthesis of Spinetoram.

Procurement of Spinosyn J is mandatory for any entity aiming to manufacture or conduct research on the advanced insecticide Spinetoram.

Enables Superior Insecticidal Potency in Downstream Products

The use of Spinosyn J as a precursor directly leads to a final product with significantly higher potency against key agricultural pests compared to the first-generation Spinosad (derived from Spinosyns A and D). In a comparative bioassay on 2nd instar larvae of the cotton leafworm, *Spodoptera littoralis*, Spinetoram (derived from Spinosyns J and L) demonstrated an LC50 of 8.6 ppm.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIRSYqwBA0ISk0mcMdq5yrSqrPIfqtZh9c48XlZDwLPYPJHbnHE-BkpT8Pqwj4lUNYKX-SpNFS_CdGXQ3O0_2JQcoEeL2u_Urcurf2Mw1-mkSeb5P0rQ_DiqhqAFj9JU05t-KnBLGXGhA8gvLLQp6JJ8Cc4BF2-Bux0qTO6sWS)] In the same study, Spinosad exhibited an LC50 of 43.1 ppm.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIRSYqwBA0ISk0mcMdq5yrSqrPIfqtZh9c48XlZDwLPYPJHbnHE-BkpT8Pqwj4lUNYKX-SpNFS_CdGXQ3O0_2JQcoEeL2u_Urcurf2Mw1-mkSeb5P0rQ_DiqhqAFj9JU05t-KnBLGXGhA8gvLLQp6JJ8Cc4BF2-Bux0qTO6sWS)] This indicates that the final product derived from Spinosyn J is approximately 5-fold more toxic to this major pest.

Evidence DimensionLC50 (Lethal Concentration, 50%) of downstream product
Target Compound DataSpinetoram (from Spinosyn J/L): 8.6 ppm
Comparator Or BaselineSpinosad (from Spinosyn A/D): 43.1 ppm
Quantified Difference5.0-fold higher potency
ConditionsBioassay on 2nd instar larvae of *Spodoptera littoralis* after 72 hours of exposure.

This demonstrates a quantifiable performance advantage, justifying the use of Spinosyn J as a precursor to achieve superior pest control efficacy in the final application.

Provides Critical Reactive Site for Synthesis and Derivatization

The key procurement differentiator for Spinosyn J is the presence of a 3'-hydroxyl (-OH) group on the rhamnose sugar moiety, which is absent in Spinosyn A (which has a 3'-methoxy, -OCH3, group).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIRSYqwBA0ISk0mcMdq5yrSqrPIfqtZh9c48XlZDwLPYPJHbnHE-BkpT8Pqwj4lUNYKX-SpNFS_CdGXQ3O0_2JQcoEeL2u_Urcurf2Mw1-mkSeb5P0rQ_DiqhqAFj9JU05t-KnBLGXGhA8gvLLQp6JJ8Cc4BF2-Bux0qTO6sWS)] This hydroxyl group is the specific site of chemical modification (ethylation) in the two-step synthesis that converts Spinosyn J into Spinetoram-J.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3zsjUgJicf-SlnnLUom0ZuXp5ssdBPcAVs-RlbwcrtByg_WhbeEer_b-H0V02Hr65ZsegX7izYAIYTHuuE0OBgFYlCdh_RwgNeVQ5AhNq0ag6YbfNvto3vIcr0yWY1xz2k53SxclKjrbuSrZhWPeJMmjl_vW1zEEbEzTweKSEO5_HeCuD7F0z4Q%3D%3D)] This reactive site makes Spinosyn J an ideal and efficient starting material for developing further analogues, as it provides a reliable point for chemical modification that is not available in the more common Spinosyn A.

Evidence DimensionKey functional group for semi-synthesis
Target Compound DataPresence of a reactive 3'-OH group.
Comparator Or BaselineSpinosyn A: Contains a non-reactive 3'-OCH3 group.
Quantified DifferencePresence vs. absence of the required functional group for direct synthesis.
ConditionsSemi-synthesis of spinosoids via modification of the rhamnose sugar.

For researchers and process chemists, Spinosyn J offers superior processability and synthetic utility for creating novel, high-performance spinosoids, avoiding complex and costly demethylation steps.

Industrial Manufacturing of Spinetoram Insecticide

As the direct and required natural precursor for Spinetoram-J, the primary use for bulk Spinosyn J is in the industrial-scale semi-synthesis of this second-generation insecticide, which offers enhanced potency and a broader activity spectrum compared to Spinosad.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIRSYqwBA0ISk0mcMdq5yrSqrPIfqtZh9c48XlZDwLPYPJHbnHE-BkpT8Pqwj4lUNYKX-SpNFS_CdGXQ3O0_2JQcoEeL2u_Urcurf2Mw1-mkSeb5P0rQ_DiqhqAFj9JU05t-KnBLGXGhA8gvLLQp6JJ8Cc4BF2-Bux0qTO6sWS)]

Research and Development of Novel Spinosoid Analogs

The presence of the 3'-hydroxyl group makes Spinosyn J a valuable and versatile starting material for medicinal and agricultural chemists aiming to develop new semi-synthetic spinosoids with tailored properties, such as improved photostability, altered insecticidal spectrum, or reduced environmental impact.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3zsjUgJicf-SlnnLUom0ZuXp5ssdBPcAVs-RlbwcrtByg_WhbeEer_b-H0V02Hr65ZsegX7izYAIYTHuuE0OBgFYlCdh_RwgNeVQ5AhNq0ag6YbfNvto3vIcr0yWY1xz2k53SxclKjrbuSrZhWPeJMmjl_vW1zEEbEzTweKSEO5_HeCuD7F0z4Q%3D%3D)]

Reference Standard for Biosynthesis and Metabolite Studies

Pure, isolated Spinosyn J serves as an essential analytical reference standard for researchers studying the biosynthesis pathways in *Saccharopolyspora spinosa*, optimizing fermentation conditions for J and L production, or identifying metabolites in environmental fate and toxicology studies.

XLogP3

4.4

Wikipedia

Spinosyn J

Dates

Last modified: 07-20-2023

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